molecular formula C10H16O2 B2569727 2-{Bicyclo[2.2.2]octan-1-yl}acetic acid CAS No. 1895244-70-8

2-{Bicyclo[2.2.2]octan-1-yl}acetic acid

Cat. No. B2569727
CAS RN: 1895244-70-8
M. Wt: 168.236
InChI Key: ILSPEPAHKFZZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Bicyclo[2.2.2]octan-1-yl}acetic acid is a chemical compound with the molecular weight of 168.24 . It is a powder in physical form . The IUPAC name for this compound is 2-(bicyclo[2.2.2]octan-2-yl)acetic acid .


Synthesis Analysis

The synthesis of bicyclo[2.2.2]octane-1-carboxylates has been achieved under metal-free conditions . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities .


Molecular Structure Analysis

The InChI code for 2-{Bicyclo[2.2.2]octan-1-yl}acetic acid is 1S/C10H16O2/c11-10(12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-{Bicyclo[2.2.2]octan-1-yl}acetic acid is a powder in physical form . It has a molecular weight of 168.24 . The compound should be stored at 4 degrees Celsius .

Scientific Research Applications

Transparent Metal–Organic Frameworks

The compound has been used in the creation of transparent metal–organic frameworks (MOFs). These MOFs represent a unique opportunity due to their tunable pore size. However, aromatic linkers present strong absorption and reduce the transparency. The use of bicyclic organic dicarboxylic linkers, such as “2-{Bicyclo[2.2.2]octan-1-yl}acetic acid”, can help overcome this issue .

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process provides synthetically useful bicyclo[2.2.2]octane-1-carboxylates in good yields with excellent enantioselectivity .

Bioisostere of the Phenyl Group

The compound has been identified as a new bioisostere of the phenyl group. This substitution has led to improvements in physicochemical properties, such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .

Drug Discovery

The compound has been used in drug discovery projects. The saturation of (hetero)aromatic rings with bioisosteric replacements, such as “2-{Bicyclo[2.2.2]octan-1-yl}acetic acid”, can lead to the discovery of new bioactive analogs .

Antibacterial Activity

The compound has been used in the synthesis of antibiotics, such as platencin. Platencin blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens that show resistance to current antibiotics .

Synthesis of Natural Products

The compound has been used in the synthesis of natural products, such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(1-bicyclo[2.2.2]octanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)7-10-4-1-8(2-5-10)3-6-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSPEPAHKFZZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Bicyclo[2.2.2]octanyl)acetic acid

CAS RN

1895244-70-8
Record name 2-{bicyclo[2.2.2]octan-1-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.